3-benzylidene-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
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Overview
Description
3-benzylidene-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, commonly known as DMBF, is a natural compound found in several plants, including the endangered species Aquilaria malaccensis. It has been reported to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of DMBF is not fully understood. However, it has been reported to modulate several signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. DMBF has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are implicated in inflammation and cancer metastasis, respectively.
Biochemical and Physiological Effects:
DMBF has been reported to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the recruitment and activation of immune cells. DMBF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, DMBF has been found to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
DMBF has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity has been extensively studied. However, there are some limitations to using DMBF in lab experiments. It is a natural compound, and its availability may be limited. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for research on DMBF. One area of interest is the development of DMBF-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the mechanism of action of DMBF and its potential interactions with other drugs. Finally, there is a need for more research on the safety and toxicity of DMBF, particularly in vivo studies.
Synthesis Methods
DMBF can be synthesized through a simple reaction between 2,4-dimethoxybenzaldehyde and 3-benzylidenefuran-2,5-dione in the presence of an acid catalyst. This method has been optimized to produce DMBF in high yield and purity.
Scientific Research Applications
DMBF has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMBF has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DMBF has shown potent anti-microbial activity against several bacterial and fungal strains.
properties
IUPAC Name |
(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-15-8-9-16(17(12-15)22-2)18-11-14(19(20)23-18)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPCNOZJCPDGKN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3)/C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-benzylidene-5-(2,4-dimethoxyphenyl)furan-2-one |
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